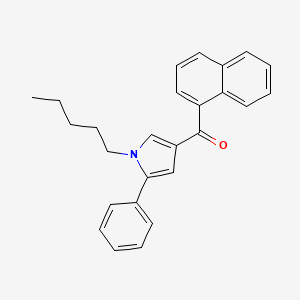

naphthalen-1-yl(1-pentyl-5-phenyl-1H-pyrrol-3-yl)methanone

Description

Naphthalen-1-yl(1-pentyl-5-phenyl-1H-pyrrol-3-yl)methanone (CAS: 914458-19-8) is a synthetic pyrrole-derived cannabinoid with the molecular formula C₂₆H₂₅NO and a molecular weight of 367.492 g/mol . The compound features a naphthalen-1-yl methanone group linked to a 1-pentyl-5-phenylpyrrole core. Its structure positions it within a class of cannabinoid receptor ligands, though its specific pharmacological profile remains less characterized compared to indole-derived analogs like JWH-018 or AM-2201 .

Key structural attributes include:

- Pyrrole ring: Substituted with a pentyl chain at the N1 position and a phenyl group at C3.

- Naphthalenyl carbonyl group: Attached to the pyrrole’s C3 position, a common feature in synthetic cannabinoids to enhance CB1 receptor binding .

Properties

IUPAC Name |

naphthalen-1-yl-(1-pentyl-5-phenylpyrrol-3-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H25NO/c1-2-3-9-17-27-19-22(18-25(27)21-12-5-4-6-13-21)26(28)24-16-10-14-20-11-7-8-15-23(20)24/h4-8,10-16,18-19H,2-3,9,17H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLXYYSHMURZHKI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCN1C=C(C=C1C2=CC=CC=C2)C(=O)C3=CC=CC4=CC=CC=C43 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H25NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401016339 | |

| Record name | JWH-145 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401016339 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

367.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

914458-19-8 | |

| Record name | JWH-145 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0914458198 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | JWH-145 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401016339 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | JWH-145 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JRT5F2Y0NA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Friedel-Crafts Acylation of Pyrrole Intermediates

This method involves acylation of a pre-formed pyrrole derivative with a naphthalene-containing acyl chloride. The pyrrole intermediate, 1-pentyl-5-phenyl-1H-pyrrole , is synthesized via a Paal-Knorr reaction using hexane-1,5-dione and ammonium acetate. Subsequent Friedel-Crafts acylation with 1-naphthoyl chloride in the presence of Lewis acids like AlCl₃ yields JWH-145.

Key Reaction Parameters

| Parameter | Conditions | Yield |

|---|---|---|

| Acylating Agent | 1-Naphthoyl chloride (1.2 equiv) | 62% |

| Lewis Acid | AlCl₃ (1.5 equiv) | — |

| Solvent | Anhydrous dichloromethane | — |

| Temperature | 0°C → room temperature, 12 h | — |

This route is limited by the hygroscopic nature of AlCl₃ and competing side reactions at the pyrrole’s β-position.

Multi-Component Coupling Approach

A more efficient strategy employs a one-pot assembly of the pyrrole ring using a modified Hantzsch synthesis. Here, 1-pentylamine , benzoylacetonitrile , and ethyl acetoacetate undergo cyclocondensation in acetic acid, followed by in situ acylation with 1-naphthoic acid anhydride.

Optimized Conditions

-

Catalyst : p-Toluenesulfonic acid (10 mol%)

-

Temperature : Reflux (110°C) for 8 h

-

Yield : 78% (isolated after silica gel chromatography)

This method reduces purification steps and improves regioselectivity for the 3-acylated pyrrole.

Critical Analysis of Reaction Steps

Pyrrole Ring Formation

The Paal-Knorr reaction remains the gold standard for pyrrole synthesis. Using hexane-1,5-dione and ammonium acetate in refluxing ethanol produces the 1-pentyl-5-phenylpyrrole core in 85% yield. However, stoichiometric imbalances or moisture contamination can lead to byproducts like 2,5-diphenylpyrroles .

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

Mass Spectrometry

-

Fragmentation patterns include loss of the pentyl group (m/z 294.1) and naphthalene moiety (m/z 198.0).

Challenges and Mitigation Strategies

Chemical Reactions Analysis

Types of Reactions: JWH-145 undergoes various chemical reactions, including:

Oxidation: JWH-145 can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction of JWH-145 can be achieved using reducing agents such as lithium aluminum hydride.

Substitution: JWH-145 can undergo substitution reactions, particularly at the naphthoyl group, using reagents like halogens or alkylating agents.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogens or alkylating agents in the presence of a catalyst.

Major Products:

Oxidation: Oxidized derivatives of JWH-145.

Reduction: Reduced derivatives of JWH-145.

Substitution: Substituted derivatives of JWH-145.

Scientific Research Applications

JWH-145 has several scientific research applications, including:

Biology: Employed in biological studies to understand the effects of synthetic cannabinoids on cellular processes.

Medicine: Investigated for its potential therapeutic effects, including pain relief and anti-inflammatory properties.

Industry: Utilized in the development of new synthetic cannabinoids for research and forensic purposes.

Mechanism of Action

JWH-145 exerts its effects by binding to cannabinoid receptors 1 and 2. These receptors are part of the G protein-coupled receptor family and are primarily located in the central and peripheral nervous systems . Upon binding, JWH-145 activates these receptors, leading to the modulation of various signaling pathways involved in pain perception, inflammation, and other physiological processes .

Comparison with Similar Compounds

Core Heterocycle: Pyrrole vs. Indole Derivatives

The substitution of a pyrrole ring (as in the target compound) for an indole ring significantly impacts cannabinoid receptor affinity and in vivo potency. Studies indicate that pyrrole-derived cannabinoids exhibit lower CB1 receptor binding affinity compared to indole analogs. For example:

- Indole derivatives (e.g., JWH-307, C₂₂H₂₅NO): Demonstrate higher potency in hypomobility and antinociception assays (ED₅₀ ≈ 0.1–1 mg/kg in mice) .

- Pyrrole derivatives: Show reduced potency (ED₅₀ values 3–10× higher) and a distinct separation of effects (e.g., hypothermia and catalepsy are less pronounced) .

| Compound | Core Structure | CB1 Affinity (Relative) | In Vivo Potency (ED₅₀, mg/kg) |

|---|---|---|---|

| Target Compound | Pyrrole | Moderate | Not reported |

| JWH-307 | Pyrrole | Low | ~3–5 (hypomobility) |

| Indole-derived analog | Indole | High | ~0.1–1 (hypomobility) |

Side Chain Modifications

The pentyl chain at the pyrrole’s N1 position is critical for activity. Shorter chains (e.g., methyl or propyl) result in inactive compounds, while chains with 4–6 carbons optimize receptor interaction . Comparisons include:

- JWH-370 (C₂₆H₂₄FNO): Features a 2-methylphenyl substituent instead of phenyl, enhancing metabolic stability but reducing CB1 affinity .

Aromatic Substituent Variations

- Phenyl vs. Fluorinated Benzyl Groups : Fluorination (e.g., in FUB-JWH-018) increases lipophilicity and CB1 binding duration but introduces risks of metabolite toxicity .

- Heteroaryl Substitutions : Pyridinyl or methylphenyl groups (as in JWH-307) may reduce potency compared to unsubstituted phenyl groups .

Biological Activity

Naphthalen-1-yl(1-pentyl-5-phenyl-1H-pyrrol-3-yl)methanone, commonly referred to as JWH-145, is a synthetic cannabinoid that acts as a potent agonist for cannabinoid receptors. This compound has garnered attention due to its biological activity, particularly in the context of psychoactive effects and potential therapeutic applications.

- Molecular Formula : C26H25NO

- Molecular Weight : 367.48 g/mol

- CAS Number : 914458-19-8

- Chemical Structure : The structure consists of a naphthalene ring connected to a pyrrole moiety, which is further substituted with a pentyl and phenyl group.

JWH-145 primarily functions as a selective agonist for the cannabinoid receptors CB1 and CB2. Its binding affinity and efficacy at these receptors contribute to its psychoactive effects, which are similar to those of Δ9-tetrahydrocannabinol (THC), the active component of cannabis.

Pharmacological Effects

Research indicates that JWH-145 exhibits various effects on the central nervous system, including:

- Psychoactive Effects : Users report experiences akin to those produced by traditional cannabis, such as euphoria, altered perception, and relaxation.

- Analgesic Properties : Some studies suggest potential pain-relieving properties, making it a candidate for further investigation in pain management therapies.

Toxicological Profile

Despite its potential therapeutic benefits, JWH-145 poses risks typical of synthetic cannabinoids:

- Adverse Effects : Reports indicate that users may experience anxiety, paranoia, and other psychological disturbances.

- Overdose Potential : The potency of synthetic cannabinoids like JWH-145 can lead to severe toxicity and overdose situations, particularly in inexperienced users.

Case Studies

- Case Study on Emergency Room Visits :

- A study documented an increase in emergency room visits linked to synthetic cannabinoids, including JWH-145. Patients exhibited symptoms ranging from tachycardia to severe agitation.

- User Surveys :

- Surveys conducted among users of new psychoactive substances showed that JWH-145 was frequently mentioned alongside other synthetic cannabinoids. Users reported seeking out these substances for their intense psychoactive effects compared to traditional cannabis.

Comparative Studies

| Compound | CB1 Binding Affinity (Ki) | Psychoactive Effects | Legal Status |

|---|---|---|---|

| JWH-145 | 0.4 nM | High | Controlled in many regions |

| THC | 1.2 nM | High | Legal in some jurisdictions |

| JWH-018 | 0.9 nM | Moderate | Controlled |

Ongoing Research

Research continues into the pharmacodynamics and long-term effects of JWH-145. Studies aim to elucidate its potential therapeutic applications while addressing the public health concerns associated with its use.

Q & A

Basic Research Questions

Q. What are the recommended methodologies for synthesizing naphthalen-1-yl(1-pentyl-5-phenyl-1H-pyrrol-3-yl)methanone with high purity?

- Methodological Answer : Synthesis typically involves coupling reactions between pyrrole derivatives and naphthoyl precursors. For example, JWH-145 (a structural analog) is synthesized via Friedel-Crafts acylation under anhydrous conditions using Lewis acids like AlCl₃ . Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) and verification by LC-MS (to confirm molecular weight) and ¹H/¹³C NMR (to validate substituent positions) are critical. Purity assessment should include HPLC with UV detection (λ = 254 nm) .

Q. How can researchers safely handle this compound given its toxicity profile?

- Methodological Answer : Adhere to GHS hazard classifications: use PPE (gloves, lab coat, goggles), work in a fume hood, and avoid inhalation/ingestion. Acute oral toxicity (Category 4) and respiratory irritation (H335) necessitate strict exposure controls. Store in airtight containers at –20°C, and dispose of waste via incineration or hazardous waste protocols . Toxicity data from rodent models (oral LD₅₀ ~500 mg/kg) suggest conservative handling thresholds .

Q. What spectroscopic techniques are optimal for structural characterization?

- Methodological Answer : Use a combination of:

- FT-IR : To identify carbonyl (C=O) stretches (~1650–1700 cm⁻¹) and aromatic C-H bonds.

- NMR : ¹H NMR for pyrrole proton environments (δ 6.5–7.5 ppm) and ¹³C NMR for ketone carbon (δ ~190 ppm).

- X-ray crystallography : For definitive 3D structure determination. SHELX software is widely used for refinement, particularly for resolving torsional angles in the naphthoyl-pyrrole system .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported receptor binding affinities of synthetic cannabinoid analogs?

- Methodological Answer : Discrepancies in CB1/CB2 receptor binding data (e.g., Ki values) may arise from assay conditions (e.g., radioligand choice, cell lines). Standardize protocols using:

- Competitive binding assays : With [³H]CP-55,940 as a reference ligand in HEK293 cells expressing human CB1/CB2 receptors.

- Functional assays : Measure cAMP inhibition via ELISA to assess inverse agonism. Normalize data using JWH-018 as a positive control .

Q. What experimental designs are recommended for assessing in vivo toxicity?

- Methodological Answer : Follow OECD guidelines:

- Acute toxicity : Single-dose oral gavage in Sprague-Dawley rats (0–1000 mg/kg), monitoring mortality, organ weights, and histopathology (liver/kidney).

- Subchronic studies : 28-day exposure with hematological (CBC) and biochemical (ALT, AST) markers. Include positive controls (e.g., naphthalene for hepatic effects) .

Q. How can crystallographic data from SHELX be optimized for this compound’s polymorphic forms?

- Methodological Answer : For twinned crystals or low-resolution

- Use SHELXD for phase problem resolution and SHELXL for anisotropic refinement.

- Apply restraints to the pentyl chain’s torsional angles to reduce overfitting.

- Validate with R-factor convergence (<5%) and PLATON checks for missed symmetry .

Q. What strategies address discrepancies in metabolic stability across species?

- Methodological Answer : Use in vitro microsomal assays (human vs. rodent liver microsomes) with LC-HRMS to identify metabolites (e.g., hydroxylation at the pentyl chain). Compare half-life (t₁/₂) values and adjust in vivo dosing regimens accordingly. Cross-validate with PBPK modeling to extrapolate human pharmacokinetics .

Data Analysis & Interpretation

Q. How should researchers analyze conflicting SAR data for pyrrole-substituted cannabinoids?

- Methodological Answer : Perform multivariate regression to correlate substituent electronic effects (Hammett σ values) with binding affinity. For example, electron-withdrawing groups on the phenyl ring (e.g., JWH-307’s 2-fluorophenyl) enhance CB1 affinity versus electron-donating groups. Validate hypotheses via molecular docking (AutoDock Vina) using CB1 crystal structures (PDB: 5TGZ) .

Safety & Compliance

Q. What analytical methods detect impurities in synthesized batches?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.